1,1,3,3,5,5-Hexametil-1,5-diviniltrisiloxano

Descripción general

Descripción

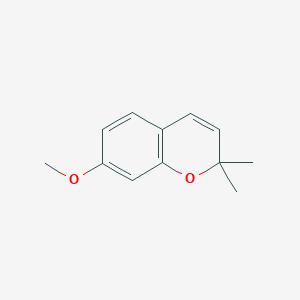

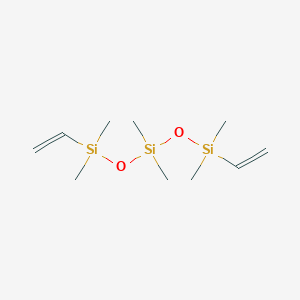

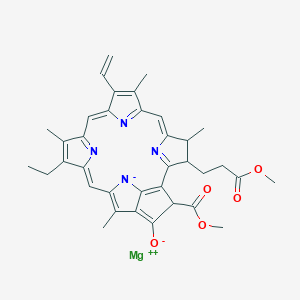

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a silicon-based compound that is part of the organosilicon family. These compounds are characterized by the presence of Si-O-Si linkages and are known for their diverse applications, including their use in the synthesis of polymers and copolymers due to their unique properties and reactivity.

Synthesis Analysis

The synthesis of related organosilicon compounds often involves the interaction of sodium derivatives of siloxanes with various dichlorosilanes. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes is achieved by reacting 1,5-disodiumoxyhexamethylsiloxane with different dichlorodiorganosilanes under varying conditions, yielding a preparative yield of 55-75% . This method also leads to the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units, demonstrating the versatility of organosilicon chemistry in creating complex molecular structures.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite flexible, as evidenced by the Si-O-Si bond angle variations. For example, the bond angle in the Si-O-Si fragment of certain disiloxanes can range from 147° to 180°, depending on the temperature and the nature of the substituents on the silicon atoms . The flexibility of this bond angle is a key feature that influences the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Organosilicon compounds participate in various chemical reactions, including hydrosilylation, which is a common method for synthesizing optically active and stereoregular polysiloxanes . Additionally, the Si-Si bond in certain disiloxanes can be selectively oxidized to form siloxane derivatives, with peroxy radicals acting as intermediates . The reactivity of these compounds can be further manipulated through selective chlorination, as demonstrated by the preparation of hexamethyltrisiloxane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the introduction of phenyl groups can lead to a linear Si-O-Si fragment, while substituting with smaller groups like hydrogen or methyl results in bending of the disiloxane group . These variations can affect properties such as solubility, thermal stability, and reactivity. The synthesis of novel polysiloxanes containing both Si-H and RSiO3/2(T) units showcases the ability to tailor the properties of these materials for specific applications .

Aplicaciones Científicas De Investigación

Detección de agentes de guerra química

Este compuesto se utiliza en la síntesis de materiales como 2-bis(3-alil-4-hidroxifenil)hexafluoropropano . Estos materiales se incorporan a polímeros de siloxano inorgánicos que sirven como recubrimientos para sensores diseñados para detectar agentes químicos tóxicos de guerra. La alta estabilidad térmica y resistencia química de estos recubrimientos los hacen ideales para esta aplicación.

Intermedio de síntesis orgánica

1,5-DIVINILHEXAMETILTRISILOXANO: sirve como un intermedio en los procesos de síntesis orgánica . Su estructura única le permite ser un precursor de varios compuestos organosilicio, que son valiosos para crear productos farmacéuticos, químicos especiales y materiales avanzados.

Modificación de la superficie

La capacidad del compuesto para formar películas duraderas y flexibles lo hace adecuado para aplicaciones de modificación de la superficie . Se puede utilizar para alterar las propiedades de la superficie de los materiales, como la hidrofobicidad o la hidrofilia, lo cual es crucial en campos como los dispositivos biomédicos y la microfluídica.

Catalizador de polimerización

Actúa como un catalizador en reacciones de polimerización . Los grupos vinílicos en el compuesto pueden iniciar la polimerización, lo que lleva a la formación de nuevos polímeros basados en silicona con propiedades diversas, útiles en electrónica, recubrimientos y adhesivos.

Tensoactivo en la polimerización en emulsión

Como tensoactivo, 1,5-DIVINILHEXAMETILTRISILOXANO ayuda a estabilizar las emulsiones en los procesos de polimerización . Esto es particularmente importante para crear cuentas de polímero uniformes para aplicaciones en administración de fármacos y ensayos de diagnóstico.

Agente de recubrimiento hidrofóbico

El compuesto se utiliza para impartir hidrofobicidad a varios sustratos . Esta aplicación es significativa para crear superficies repelentes al agua en textiles, vidrio y cerámica, mejorando su durabilidad y rendimiento.

Lubricante y agente antiespumante

Debido a su baja tensión superficial y alta flexibilidad, se utiliza como lubricante y agente antiespumante . Estas propiedades son esenciales en los procesos industriales que requieren la reducción de la fricción y la prevención de la formación de espuma.

Nanotecnología

En nanotecnología, 1,5-DIVINILHEXAMETILTRISILOXANO está involucrado en la preparación de nanocompuestos y materiales nanoestructurados . Su reactividad le permite incorporarse a estructuras a nanoescala, contribuyendo al desarrollo de materiales avanzados con propiedades eléctricas, ópticas y mecánicas únicas.

Propiedades

IUPAC Name |

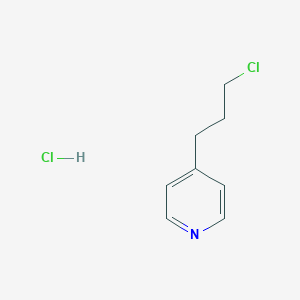

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

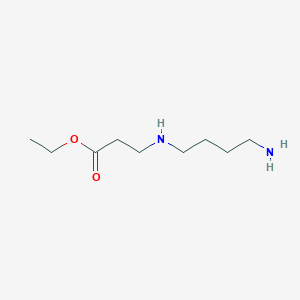

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of understanding the refractive index of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane?

A1: The refractive index of a substance is a fundamental physical property that dictates how light propagates through it. For 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, this knowledge is crucial for various applications. For example, this compound is often used in the development of silicone-based materials. Knowing its refractive index allows researchers and manufacturers to predict and control the optical properties of these materials, which is essential for applications like lenses, coatings, and optical fibers. Furthermore, the refractive index can be influenced by factors such as temperature and wavelength, providing insights into the compound's behavior under different conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)